3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-[(4-Chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core modified with a 4-chlorophenyl sulfonyl group at position 3 and a 4-ethylphenyl substituent at the amine position (N-5). This structure combines a sulfonyl moiety, known for enhancing binding affinity and metabolic stability, with a lipophilic ethyl group that may improve membrane permeability. The compound belongs to a class of triazoloquinazolines investigated for diverse biological activities, including antimicrobial and anticancer applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-2-15-7-11-17(12-8-15)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)32(30,31)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLRBVXDLYCCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel heterocyclic compound belonging to the quinazoline family. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the following features:
- Core Structure : Quinazoline fused with a triazole ring.
- Substituents : A sulfonyl group and an ethylphenyl moiety enhance its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrated that it exhibits significant antibacterial activity through the inhibition of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.
Table 1: Antimicrobial Activity Against MRSA
| Compound | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| This compound | ≤ 64 μg/mL | Inhibition of PBP2a |
This compound was found to synergize with existing antibiotics like piperacillin-tazobactam, enhancing their efficacy against resistant strains .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising results in anticancer studies. Quinazoline derivatives have been reported to induce apoptosis in cancer cell lines. For instance, it has been evaluated against A549 lung carcinoma cells and demonstrated significant antiproliferative effects.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| A549 | 15.0 | Induction of apoptosis via caspase activation |
| MCF7 | 12.5 | ERK1/2 pathway inhibition |
The mechanism involves the activation of caspases 3, 8, and 9, leading to programmed cell death .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinazoline core significantly influence biological activity. For instance:
- Chlorine Substitution : The presence of a chlorine atom at the para position enhances cytotoxicity compared to other halogen substitutions.
- Sulfonyl Group : The sulfonyl moiety contributes to increased solubility and bioavailability.
Case Studies
Several research articles have documented the effectiveness of quinazoline derivatives in clinical settings:
- Study on MRSA Infections : A study reported that combining this compound with β-lactam antibiotics resulted in a significant reduction in bacterial load in a murine model of MRSA infection .
- Anticancer Efficacy : Another study demonstrated that treatment with this compound led to a marked decrease in tumor size in xenograft models, correlating with increased apoptosis markers in treated tissues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Modifications
Triazoloquinazoline derivatives differ primarily in substituents on the sulfonyl and amine groups, which critically influence their physicochemical properties and biological activities. Below is a comparative analysis of structurally related compounds:
*Molecular weight estimated based on analogs (e.g., CAS 895646-91-0: 463.94 g/mol ).
Key Findings
2,5-Dimethylphenyl sulfonyl () increases steric bulk, which may reduce solubility but improve membrane penetration .
Amine Substituent Effects: 4-Ethylphenyl (target compound) provides moderate lipophilicity compared to 4-methoxyphenyl (polar) or 4-methylbenzyl (flexible but less stable metabolically) .
Biological Activity Trends: Triazoloquinazolines generally exhibit lower anticancer activity compared to triazolopyrimidines (e.g., compounds in ), as noted in NCI screens . Antimicrobial activity varies: Savirin () inhibits S. aureus via sulfonyl-dependent mechanisms, while the target compound’s ethylphenyl group may optimize pharmacokinetics for broader applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
